molecular formula C12H12F3N3O2 B2915702 Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1798723-27-9

Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2915702
CAS No.: 1798723-27-9
M. Wt: 287.242
InChI Key: SODCOTWHIXBHRS-UHFFFAOYSA-N
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Description

Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, an isopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The isopropyl group can be introduced through alkylation reactions, while the trifluoromethyl group is often introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in drug discovery and development.

Medicine: Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, among others.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to enzymes and receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate: is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, which also contain various substituents on the pyrazolo ring.

Uniqueness: What sets this compound apart is the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in research and industry.

Properties

IUPAC Name

methyl 7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-6(2)8-4-7(11(19)20-3)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODCOTWHIXBHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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